N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylbenzenesulfonamide
Description
Properties
Molecular Formula |
C18H22N4O3S |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
N-[3-[(4-methoxyphenyl)methyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C18H22N4O3S/c1-14-3-9-17(10-4-14)26(23,24)21-18-19-12-22(13-20-18)11-15-5-7-16(25-2)8-6-15/h3-10H,11-13H2,1-2H3,(H2,19,20,21) |
InChI Key |
LPPRAXLTWZAJFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NCN(CN2)CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylbenzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the triazine ring, followed by the introduction of the methoxybenzyl group and the sulfonamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis process and verifying the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially leading to the formation of amines or other reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, which can occur under specific conditions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced compounds. Substitution reactions can result in a variety of derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylbenzenesulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by interfering with substrate binding. Additionally, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related molecules, focusing on core scaffolds, substituents, and reported biological activities.
Pyridazin-3(2H)-one Derivatives (FPR Agonists)
Compound 1 :
Compound 2 :
Comparison with Target Compound :
- Structural Differences: The target compound replaces the pyridazinone core with a 1,3,5-triazine ring and substitutes the acetamide group with a benzenesulfonamide.
- Functional Implications: The 4-methoxybenzyl group in both compounds suggests a shared affinity for hydrophobic binding pockets in FPRs or similar receptors.
Quinazolin-2-amine Derivatives
Compound 3 :
- Name : 6-Methoxy-N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine
- Core Structure : Quinazoline
- Substituents : 4-Methoxybenzyl, methoxyquinazoline, methyl group
- Molecular Weight : 392.463 g/mol .
- Activity: No direct pharmacological data provided, but quinazoline derivatives are often associated with kinase inhibition or anti-inflammatory effects.
Comparison with Target Compound :
- Structural Overlap : Both compounds share the 1,3,5-triazin-2-yl group and 4-methoxybenzyl substituent.
- Key Differences : The quinazoline core in Compound 3 introduces a fused aromatic system, likely enhancing π-π stacking interactions compared to the benzenesulfonamide in the target compound. This difference may influence solubility or target selectivity .
Mechanistic and Functional Insights
- Role of 4-Methoxybenzyl: This substituent is critical for receptor binding in FPR-active compounds, as evidenced by Compound 2’s selectivity for FPR2 .
- Impact of Core Heterocycles: Pyridazinone derivatives exhibit pronounced FPR activity due to their planar, electron-deficient cores. Triazine and quinazoline cores may offer greater synthetic versatility but require further study to confirm target engagement .
Biological Activity
N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylbenzenesulfonamide is a synthetic organic compound notable for its diverse biological activities. This compound features a triazine ring and various functional groups that contribute to its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C16H20N4O3S |
| Molecular Weight | 348.42 g/mol |
| CAS Number | 945371-35-7 |
The biological activity of this compound is attributed to its ability to interact with various biological targets. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular functions.
- Receptor Modulation : It can modulate receptor activity involved in signaling pathways.
- Cell Cycle Disruption : The compound has shown potential in disrupting cell cycle progression in cancer cells.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains. The minimum inhibitory concentrations (MIC) were determined using standard protocols.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Candida albicans | 64 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties against different cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The half-maximal inhibitory concentration (IC50) values were calculated using MTT assays.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| HCT-116 | 8.0 |
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Antimicrobial Efficacy :
- Anticancer Research :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
